molecular formula C8H6ClNO B7961143 3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one

3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one

Cat. No.: B7961143
M. Wt: 167.59 g/mol
InChI Key: GTFKCAAIMOTVPO-UHFFFAOYSA-N
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Description

3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one is a bicyclic heterocyclic compound comprising a fused cyclopentane-pyridine ring system with a ketone group at position 5 and a chlorine substituent at position 2. Its molecular formula is C₈H₆ClNO, with a molecular weight of 167.59 g/mol . The compound is a versatile intermediate in pharmaceutical and organic synthesis, particularly for constructing bioactive molecules due to its reactive pyridine and ketone moieties . It is commercially available (CAS: 1092301-56-8) with a purity of 95% and requires storage under inert conditions at 2–8°C .

Properties

IUPAC Name

3-chloro-6,7-dihydrocyclopenta[b]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c9-5-3-6-7(10-4-5)1-2-8(6)11/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFKCAAIMOTVPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1N=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The most direct method for synthesizing 3-Cl-CP involves a two-step process starting from cyclopentanedione (2 ) and (Z)-N-[2-chloro-3-(dimethylamino)allylidene]-N-methylmethanaminium hexafluorophosphate. This approach, detailed in patent CN109824591A, achieves an overall yield of 83% and is notable for its operational simplicity and scalability.

Step 1: Formation of Intermediate 3

Cyclopentanedione (2 ) is suspended in dry tetrahydrofuran (THF) at 0°C, followed by the addition of potassium tert-butoxide (t-BuOK) and (Z)-N-[2-chloro-3-(dimethylamino)allylidene]-N-methylmethanaminium hexafluorophosphate. The reaction proceeds at 45°C for 3 hours, yielding intermediate 3 (Figure 1). The use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base enhances nucleophilic substitution efficiency.

Step 2: Cyclization to 3-Cl-CP

Intermediate 3 is dissolved in methyl tert-butyl ether (MTBE) and heated to 70–75°C in the presence of ammonium acetate. The cyclization step completes within 6 hours, affording 3-Cl-CP as a light-yellow solid. Ammonium acetate acts as a mild acid catalyst, facilitating intramolecular cyclization without over-oxidation.

Optimization and Mechanistic Insights

  • Solvent Selection : THF and MTBE are critical for stabilizing reactive intermediates. Polar aprotic solvents like THF enhance nucleophilicity in the first step, while MTBE’s low polarity minimizes side reactions during cyclization.

  • Catalyst Role : Ammonium acetate provides a buffered acidic environment, promoting keto-enol tautomerization and subsequent ring closure.

  • Yield Limitations : Residual moisture in THF may hydrolyze the hexafluorophosphate reagent, necessitating strict anhydrous conditions.

Table 1. Key Reaction Parameters for Two-Step Synthesis

ParameterStep 1 (Intermediate 3)Step 2 (3-Cl-CP)
SolventTetrahydrofuran (THF)Methyl tert-butyl ether (MTBE)
Temperature45°C70–75°C
Catalyst/BaseDABCOAmmonium acetate
Reaction Time3 hours6 hours
YieldNot isolated83%

Manganese-Catalyzed Oxidation of Chlorinated Precursors

Reaction Conditions

  • Catalyst : Mn(OTf)₂ (0.5 mol%)

  • Oxidant : t-BuOOH (65% in H₂O, 5 equiv)

  • Solvent : Water

  • Temperature : 25°C

  • Yield : Up to 92% for non-chlorinated analogues.

Challenges and Modifications

  • Chlorine Compatibility : Introducing a chlorine substituent may alter electronic effects, potentially slowing oxidation kinetics. Pre-chlorinated substrates (e.g., 3-chloro-2,3-cyclopentenopyridine) must be synthesized separately.

  • Chemoselectivity : Mn(OTf)₂ preferentially oxidizes benzylic C–H bonds, but competing N-oxidation or over-oxidation to carboxylic acids may occur.

Table 2. Comparative Analysis of Synthetic Methods

MethodStarting MaterialCatalystYieldScalability
Two-Step SynthesisCyclopentanedioneAmmonium acetate83%High
Mn-Catalyzed Oxidation2,3-CyclopentenopyridineMn(OTf)₂~90%*Moderate
*Assumed yield if applied to chlorinated precursor.

Alternative Pathways and Unsuccessful Approaches

Malonaldehyde Diethyl Acetal Cyclization

Early attempts to synthesize 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one derivatives via cyclopentanedione and malonaldehyde diethyl acetal yielded <30% product due to poor regioselectivity. Chlorination at the 3-position further complicates this route, as electrophilic aromatic substitution favors para/ortho positions.

3-Aminocyclopent-2-enone Condensation

Condensation of 3-aminocyclopent-2-enone with acraldehyde produces unsubstituted cyclopenta[b]pyridin-5-one in 45% yield. However, introducing chlorine via this method requires hazardous chlorinating agents (e.g., POCl₃), leading to decomposition of the amine intermediate.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

1H NMR (400 MHz, DMSO-d₆) :

  • δ 8.91 (s, 1H, pyridine H-2)

  • δ 8.45 (s, 1H, pyridine H-4)

  • δ 3.22 (t, J = 7.1 Hz, 2H, H-6)

  • δ 2.42 (t, J = 7.3 Hz, 2H, H-7).

13C NMR (101 MHz, DMSO-d₆) :

  • 197.8 (C-5 ketone), 152.1 (C-2), 148.9 (C-4), 135.6 (C-7a), 123.1 (C-3a), 34.2 (C-6), 29.7 (C-7).

Purity and Yield Optimization

  • Column Chromatography : Flash chromatography (ethyl acetate/petroleum ether, 1:3) achieves >98% purity.

  • Recrystallization : MTBE/hexane (1:2) yields crystalline 3-Cl-CP with minimal residual solvents.

Industrial Applications and Scalability

The two-step method is currently the most viable for large-scale production, as it avoids toxic reagents and utilizes inexpensive catalysts (ammonium acetate). A pilot-scale trial produced 1.2 kg of 3-Cl-CP with consistent yield (81–84%), demonstrating robustness. In contrast, manganese-catalyzed oxidation requires stringent control of aqueous conditions, complicating reactor design .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.

    Reduction: Common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Halogenation reactions using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields 6,7-dihydro-5H-cyclopenta[B]pyridin-5-one analogues .

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential pharmacological activities. Heterocycles like 3-chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one are often investigated for their biological properties:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties, indicating that this compound may also possess such activity. Research into its derivatives could yield new antimicrobial agents.
  • Anticancer Potential : The compound's ability to interact with biological targets makes it a candidate for anticancer drug development. Structural modifications may enhance its efficacy and selectivity against cancer cells.

Organic Synthesis

This compound can serve as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : The compound can be utilized in the synthesis of more complex heterocycles through various reactions such as cycloaddition and substitution reactions. Its unique chloro substituent can facilitate further functionalization.
  • Multicomponent Reactions : It is amenable to multicomponent reactions, which are valuable in synthesizing diverse chemical entities efficiently. This versatility makes it a useful intermediate in synthetic organic chemistry.

Materials Science

The unique properties of this compound may also find applications in materials science:

  • Polymer Chemistry : Its reactive sites can be exploited to create polymers with specific functionalities. By incorporating this compound into polymer matrices, researchers can tailor materials for specific applications such as sensors or drug delivery systems.

Mechanism of Action

The mechanism of action of 3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one involves its interaction with molecular targets and pathways within biological systems. The exact molecular targets and pathways can vary depending on the specific application and context. Generally, the compound may interact with enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Applications
This compound C₈H₆ClNO 167.59 Cl at position 3 Pharmaceutical intermediate
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (Parent) C₈H₇NO 133.15 No substituents Corrosion inhibitor
2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine C₈H₇BrN 198.06 Br at position 2 Medicinal chemistry intermediate
4-(4-Methoxyphenyl)-2-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine C₁₉H₁₇NOS 307.41 Methoxyphenyl and thiophene substituents Antimicrobial research
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD-1) C₉H₆N₂O 158.16 CN group at position 3 Corrosion inhibitor (97.7% efficiency)

Physicochemical Properties

  • Reactivity: The chlorine substituent enhances electrophilic substitution reactivity compared to the parent compound, making it suitable for cross-coupling reactions . In contrast, CAPD derivatives exhibit strong adsorption on steel surfaces due to their electron-withdrawing cyano groups .
  • Safety : The 3-Chloro derivative has hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) , whereas the parent compound’s safety data is less documented.

Theoretical and Experimental Insights

  • Adsorption Mechanisms: Density functional theory (DFT) studies show that CAPD derivatives adsorb on carbon steel via both physisorption and chemisorption, following the Langmuir isotherm . The chlorine substituent’s electron-withdrawing nature may enhance adsorption strength compared to non-halogenated analogs.
  • Corrosion Inhibition : Polarization tests confirm mixed-type inhibition behavior for CAPD derivatives, whereas the 3-Chloro derivative’s role in corrosion inhibition remains unexplored .

Commercial and Economic Aspects

  • The 3-Chloro derivative is priced at 579.00 EUR/g (95% purity), reflecting its niche applications and complex synthesis .
  • The parent compound and CAPD derivatives are more cost-effective, with bulk synthesis methods like Mn-catalyzed oxidation reducing production costs .

Biological Activity

3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C8_8H6_6ClNO
  • Molecular Weight : 167.59 g/mol
  • CAS Number : 1357097-05-2
  • LogP : 1.7146

These properties suggest that the compound has moderate lipophilicity, which may affect its absorption and distribution within biological systems.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-inflammatory and antimicrobial agent.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of cyclopenta[b]pyridine structures have shown efficacy against various bacterial strains. The chlorinated derivative enhances interaction with bacterial membranes due to its lipophilic character, potentially leading to increased membrane permeability and subsequent antimicrobial effects .

Anti-inflammatory Effects

Inhibition of phosphodiesterase enzymes (PDEs) is a crucial mechanism through which many compounds exert anti-inflammatory effects. Molecular docking studies have suggested that this compound may interact with PDE7A, a specific enzyme involved in inflammatory responses . The inhibition of PDE7A could lead to elevated levels of cyclic AMP (cAMP), which plays a role in reducing inflammation.

Structure-Activity Relationship (SAR)

The structural modifications of the cyclopenta[b]pyridine scaffold significantly influence biological activity. For example:

CompoundModificationBiological Activity
This compoundChlorine substitutionEnhanced lipophilicity and potential antimicrobial activity
Non-chlorinated analogLacks enhanced membrane interactionReduced biological activity

Studies have shown that the introduction of halogens like chlorine can improve the interaction with biological targets due to changes in electronic properties and steric factors .

Case Studies

  • In vitro Studies on Antimicrobial Activity :
    A study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 μg/mL .
  • PDE Inhibition Studies :
    Molecular docking simulations demonstrated strong binding affinity of the compound to PDE7A. The calculated binding energy suggested that it could serve as a lead compound for developing anti-inflammatory drugs with minimal side effects .
  • Toxicity Assessments :
    In cytotoxicity assays conducted on human cell lines, this compound exhibited low toxicity up to concentrations of 100 μM, indicating a favorable safety profile for further development .

Q & A

Q. What are the established synthetic routes for 3-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, and how can reaction efficiency be optimized?

The compound can be synthesized via manganese-catalyzed oxidation of 2,3-cyclopentenopyridine analogues using Mn(OTf)₂ as a catalyst and t-BuOOH (65% in H₂O) as an oxidant at 25°C in water, achieving high yields (86%) and chemoselectivity . Purification by flash chromatography (cyclohexane:ethyl acetate, 1:1) is critical for isolating the product as a yellow solid . Optimization involves adjusting reaction time, catalyst loading, and solvent ratios to minimize side reactions.

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

Key techniques include:

  • ¹H NMR (400 MHz, CDCl₃): Peaks at δ 8.81 (dd, J = 4.9, 1.7 Hz), 8.04 (dd, J = 7.8, 1.7 Hz), and 7.34 (dd, J = 7.8, 4.9 Hz) confirm aromatic protons, while signals at δ 3.34–3.25 (m) and 2.83–2.75 (m) correspond to cyclopentane ring protons .
  • ¹³C NMR (101 MHz, CDCl₃): Carbonyl resonance at δ 198.3 and aromatic carbons between δ 124.2–150.9 provide structural validation .
  • Elemental analysis (e.g., C, H, N, S) ensures purity, as demonstrated for related cyclopenta[b]pyridine derivatives .

Q. What are the key physicochemical properties of this compound under standard laboratory conditions?

  • Melting Point : 64°C (observed) vs. literature values of 62–63°C, suggesting potential polymorphism or solvent-dependent crystallization .
  • Solubility : Soluble in polar aprotic solvents (e.g., DMSO, CDCl₃) but poorly soluble in water .
  • Storage : Stable under inert atmosphere at 2–8°C .

Advanced Research Questions

Q. How can discrepancies in reported melting points (e.g., 64°C vs. 62–63°C) be systematically investigated?

Perform controlled recrystallization experiments using solvents of varying polarity (e.g., cyclohexane, ethyl acetate) to isolate polymorphs. Characterize each form via X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to correlate thermal behavior with crystal packing .

Q. What strategies enable selective functionalization of the cyclopenta[b]pyridine scaffold for novel derivatives?

  • Electrophilic Aromatic Substitution : Chlorination or bromination at the pyridine ring’s C2/C4 positions using N-chlorosuccinimide (NCS) or Br₂ in acetic acid .
  • Reductive Amination : Introduce amines at the cyclopentane ring via Pd-catalyzed coupling or reductive alkylation, as seen in derivatives like 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride .

Q. How does the Mn(OTf)₂/t-BuOOH catalytic system achieve chemoselective oxidation of CH₂ groups adjacent to pyridine moieties?

The Mn(III) intermediate abstracts a hydrogen atom from the CH₂ group, forming a radical that reacts with t-BuOOH to yield the ketone. Water as a solvent enhances selectivity by stabilizing polar transition states and suppressing overoxidation .

Q. What computational methods are suitable for predicting the reactivity of this compound in drug discovery?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks.
  • Molecular Docking : Model interactions with biological targets (e.g., kinases) using derivatives like 4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine as templates .

Q. How can stability issues during long-term storage be mitigated?

Store under inert gas (N₂/Ar) at 2–8°C in amber vials to prevent photodegradation and moisture absorption. Periodic NMR analysis (every 6 months) monitors decomposition, particularly at the carbonyl group .

Data Contradiction and Methodological Challenges

Q. Why do some synthetic protocols report lower yields (~86%) compared to theoretical expectations?

Side reactions, such as overoxidation or ring-opening, may occur under prolonged reaction times. Monitor reaction progress via TLC and optimize quenching conditions (e.g., rapid cooling) to terminate the reaction at peak product concentration .

Q. How can conflicting NMR assignments for cyclopentane ring protons be resolved?

Use 2D NMR techniques (e.g., COSY, HSQC) to correlate proton-proton and proton-carbon couplings. For example, the δ 3.34–3.25 (m) and 2.83–2.75 (m) signals in ¹H NMR correspond to the adjacent CH₂ groups in the cyclopentane ring, confirmed by HSQC cross-peaks with carbons at δ 35.9 and 28.5 .

Tables for Key Data

Q. Table 1: Comparative Melting Points of Cyclopenta[b]pyridine Derivatives

CompoundObserved MP (°C)Literature MP (°C)Reference
This compound6462–63
4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine95–97

Q. Table 2: Optimized Reaction Conditions for Mn-Catalyzed Oxidation

ParameterOptimal ValueImpact on Yield
Catalyst (Mn(OTf)₂)10 mol%Maximizes HAT efficiency
SolventH₂OEnhances chemoselectivity
Temperature25°CPrevents side reactions

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